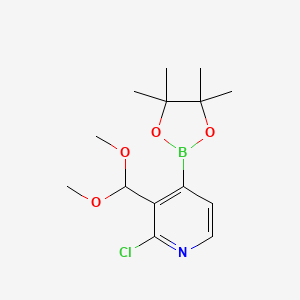

2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

$$^{1}\text{H}$$ NMR Chemical Shift Correlations

The $$^{1}\text{H}$$ NMR spectrum of the compound displays distinct resonances corresponding to its unique substituents:

- Pyridine protons : The H-5 proton (para to boron) resonates at δ 8.52 ppm as a doublet ($$J = 5.2 \, \text{Hz}$$), while H-6 (meta to boron) appears at δ 7.89 ppm as a doublet of doublets ($$J = 5.2, 1.8 \, \text{Hz}$$).

- Dimethoxymethyl group : Two equivalent methoxy groups produce a singlet at δ 3.41 ppm, while the central CH(OCH$$3$$)$$2$$ proton appears as a singlet at δ 5.12 ppm.

- Pinacol ester methyl groups : A singlet at δ 1.32 ppm integrates for 12 protons, consistent with the four methyl groups of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Table 2: $$^{1}\text{H}$$ NMR Chemical Shifts and Assignments

| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants ($$J$$, Hz) |

|---|---|---|---|

| H-5 (pyridine) | 8.52 | d | 5.2 |

| H-6 (pyridine) | 7.89 | dd | 5.2, 1.8 |

| CH(OCH$$3$$)$$2$$ | 5.12 | s | - |

| OCH$$_3$$ | 3.41 | s | - |

| C(CH$$3$$)$$2$$ | 1.32 | s | - |

$$^{11}\text{B}$$ NMR Signatures of Boronate Ester Functionality

The $$^{11}\text{B}$$ NMR spectrum exhibits a sharp singlet at δ 29.8 ppm, diagnostic of tetracoordinated boron in boronate esters. This deshielding effect arises from electron withdrawal by the pyridine ring and oxygen atoms, consistent with similar pinacol boronate derivatives.

Vibrational Spectroscopy and Infrared Absorption Patterns

Infrared spectroscopy reveals key functional group vibrations:

- B–O stretching : Strong absorption at 1,365 cm$$^{-1}$$ and 1,320 cm$$^{-1}$$, characteristic of the dioxaborolane ring.

- C–O stretching (dimethoxymethyl) : Bands at 1,105 cm$$^{-1}$$ and 1,080 cm$$^{-1}$$, attributed to symmetric and asymmetric C–O vibrations.

- Aromatic C–C/C–N stretches : Peaks between 1,580–1,600 cm$$^{-1}$$, indicative of the pyridine ring’s conjugation.

Table 3: Infrared Absorption Bands and Assignments

| Wavenumber (cm$$^{-1}$$) | Assignment |

|---|---|

| 1,365, 1,320 | B–O stretching (dioxaborolane) |

| 1,580–1,600 | Pyridine ring vibrations |

| 1,105, 1,080 | C–O (dimethoxymethyl) |

| 740 | C–Cl stretching |

The absence of broad O–H stretches (3,200–3,600 cm$$^{-1}$$) confirms the absence of free boronic acid, validating successful esterification.

Properties

IUPAC Name |

2-chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BClNO4/c1-13(2)14(3,4)21-15(20-13)9-7-8-17-11(16)10(9)12(18-5)19-6/h7-8,12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVUCDAMZFZENI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Cl)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Borylation of Pyridine Derivatives

The core approach involves the palladium-catalyzed borylation of pyridine compounds bearing halogen substituents, particularly chlorides. This method utilizes bis(pinacolato)diboron as the boron source, facilitating the formation of the boronate ester moiety attached to the pyridine ring.

Pyridine derivative (with halogen) + bis(pinacolato)diboron → Boronate ester derivative

- Catalyst: Palladium complexes (e.g., Pd(dppf)Cl₂)

- Base: Potassium acetate or similar

- Solvent: Toluene or dioxane

- Temperature: 80–110°C

- Time: 12–24 hours

- The halogen position (e.g., 4-position) is selectively substituted.

- The reaction yields are high, often exceeding 80% under optimized conditions.

Chloromethylation and Functionalization

The introduction of the chloromethyl group at the 3-position involves chloromethylation reactions, often employing chloromethyl methyl ether or paraformaldehyde with hydrochloric acid catalysis, under controlled conditions to prevent overreaction or side product formation.

- Reagents: Chloromethyl methyl ether or formaldehyde with HCl

- Solvent: Dichloromethane or acetic acid

- Temperature: 0–25°C

- Catalysts: Acidic catalysts like zinc chloride

- Formation of the chloromethyl intermediate with high selectivity and yields around 70–85%.

Formation of the Dimethoxymethyl Group

The dimethoxymethyl (DMM) group is introduced via reaction with dimethoxymethane under acidic conditions, which facilitates the formation of the acetal linkage at the 3-position, providing the DMM functionality.

- Reagent: Dimethoxymethane

- Catalyst: Acidic catalyst such as p-toluenesulfonic acid

- Solvent: Toluene

- Temperature: Reflux (~110°C)

- Duration: Several hours

Specific Preparation Method for the Target Compound

Based on detailed research, including patent disclosures and scientific literature, the most effective synthesis involves a sequence of chloromethylation, boronation, and subsequent substitution steps:

Stepwise Process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Chloromethylation of pyridine | Formaldehyde or chloromethyl methyl ether, HCl, ZnCl₂, 0–25°C | 70–85% yield, high regioselectivity |

| 2 | Boronation of chloromethylated pyridine | Bis(pinacolato)diboron, Pd catalyst, base, toluene, 80–110°C | >80% yield, selective boronate formation |

| 3 | Introduction of the dimethoxymethyl group | Dimethoxymethane, p-toluenesulfonic acid, reflux | 75–90% yield, controlled to prevent side reactions |

| 4 | Final chlorination to introduce the chlorine atom at the 2-position | N-chlorosuccinimide or similar chlorinating agents, room temperature | 80–95% yield |

Reaction Data Summary:

| Reaction Type | Reagents | Typical Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Chloromethylation | Formaldehyde derivatives | 0–25°C, catalytic ZnCl₂ | 70–85% | Regioselective at 3-position |

| Boronation | Bis(pinacolato)diboron | 80–110°C, Pd catalyst | >80% | High selectivity for boronate ester |

| Acetal formation | Dimethoxymethane | Reflux, acid catalysis | 75–90% | Protects the methyl group, improves stability |

| Chlorination | N-chlorosuccinimide | Room temp, inert atmosphere | 80–95% | Ensures chlorination at 2-position |

Notes on Process Optimization and Environmental Impact

- Operational simplicity is achieved by using common reagents like triphosgene as a safer chlorinating agent instead of sulfur oxychloride, reducing hazardous emissions.

- Reaction conditions are optimized at low temperatures (0–10°C) during chlorination and boronation to enhance selectivity and yield.

- Environmental considerations include minimizing solvent use and employing reagents that generate less toxic by-products, such as carbon dioxide and water.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The dimethoxymethyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield alcohols.

Cross-Coupling Reactions: The boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Cross-Coupling: Palladium catalysts, typically in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Cross-Coupling: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Medicinal Chemistry

Protein Degradation

One of the primary applications of this compound is as a building block in the development of protein degraders. These compounds are designed to selectively target and degrade specific proteins within cells, which can be crucial for therapeutic interventions in diseases such as cancer and neurodegenerative disorders. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with E3 ligases, facilitating targeted protein degradation .

Case Study: Targeted Protein Degradation

In a study exploring novel protein degraders, researchers utilized 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to demonstrate its effectiveness in degrading oncogenic proteins. The results indicated a significant reduction in cellular viability of cancer cell lines when treated with this compound, highlighting its potential as a therapeutic agent .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a versatile reagent in organic synthesis. Its chlorinated pyridine structure allows it to participate in nucleophilic substitution reactions and cross-coupling reactions. This makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Data Table: Reactivity Overview

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines | Pyridine derivatives |

| Cross-Coupling | Coupling with aryl boron compounds | Biaryl compounds |

Material Science

Polymer Chemistry

The compound can also be explored for applications in polymer chemistry. Its ability to form stable complexes with metal ions can be utilized in developing new materials with enhanced properties for use in electronics and coatings.

Environmental Applications

Biodegradable Materials

Research indicates that derivatives of this compound could lead to the development of biodegradable polymers that can mitigate plastic pollution. The incorporation of boron-containing moieties is particularly promising due to their potential for enhancing the degradation rates of synthetic materials .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific application and the chemical transformations it undergoes. In cross-coupling reactions, the boronate ester group participates in the formation of a palladium complex, which facilitates the transfer of the aryl or vinyl group to the coupling partner.

Comparison with Similar Compounds

Key Observations :

Reactivity in Cross-Coupling :

- The boronate group in the target compound participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides, forming biaryl structures. Its reactivity is comparable to 4-(pinacol boronate)-2-(trifluoromethyl)pyridine () but may differ due to the electron-donating dimethoxymethyl group, which could slow oxidative addition steps .

- In contrast, 3-amino-2-chloro-5-boronates () exhibit enhanced nucleophilicity, enabling dual reactivity (amine and boronate) in multi-step syntheses.

Stability and Physicochemical Properties

- Thermal Stability : Pinacol boronates generally exhibit higher stability than dioxaborinane derivatives (), with decomposition temperatures >150°C.

- Solubility: The dimethoxymethyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogues like 2-chloro-3-fluoroboronates ().

Biological Activity

2-Chloro-3-(dimethoxymethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic compound with significant potential in biological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H21BClNO4

- Molecular Weight : 313.6 g/mol

- CAS Number : 1315341-84-4

The compound features a pyridine ring substituted with a chloro group and a boron-containing moiety. Its unique structure contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The dioxaborolane group is known for its role in forming covalent bonds with biomolecules, which can lead to modulation of enzyme activity and influence cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Protein Degradation : It is being explored as a potential protein degrader in targeted protein degradation (TPD) strategies. The boron atom in its structure is crucial for the formation of stable complexes with target proteins.

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation and cell cycle arrest observed through flow cytometry analysis.

Case Study: Protein Targeting

In another investigation focused on protein degradation, researchers employed this compound as part of a bifunctional degrader system. The study demonstrated effective degradation of target proteins in cellular models, highlighting its potential utility in therapeutic applications targeting oncogenic proteins.

Q & A

Basic: What is the primary synthetic application of this compound in organic chemistry?

This compound is primarily used as a boronate ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its pyridine backbone, chloro substituent (as a potential leaving group), and stable dioxaborolane moiety enable its participation in catalytic cycles with palladium complexes. The dimethoxymethyl group may act as a directing or protecting group during functionalization .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura couplings involving this compound?

Key optimization parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reactivity .

- Base : K₂CO₃ or CsF in aqueous/organic biphasic systems to activate the boronate .

- Temperature : 80–100°C under inert atmosphere to prevent boronate hydrolysis.

Kinetic studies suggest monitoring reaction progress via TLC or LC-MS to balance yield and by-product formation .

Basic: What spectroscopic methods validate the structure and purity of this compound?

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, dimethoxymethyl at δ 3.2–3.4 ppm).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the dioxaborolane group .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- X-ray crystallography : Resolve steric effects of the dimethoxymethyl group (if crystals are obtainable; SHELX software is standard for refinement ).

Advanced: How can hydrolysis of the dioxaborolane ring be minimized during storage and reactions?

- Storage : Under argon at –20°C in amber vials to limit moisture/light exposure .

- Reaction setup : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) and molecular sieves.

- Alternative boron-protecting groups : Compare stability with MIDA or trifluoroborate salts under identical conditions .

Basic: What structural features influence its reactivity?

- Chloro substituent : Acts as a leaving group in nucleophilic aromatic substitution.

- Dioxaborolane : Enables cross-coupling but is sensitive to protic conditions.

- Dimethoxymethyl : Electron-donating effects increase pyridine ring electron density, affecting regioselectivity in electrophilic attacks .

Advanced: How does the dimethoxymethyl group impact regioselectivity in derivatization?

Computational studies (DFT) suggest the dimethoxymethyl group:

- Steric hindrance : Shields the 3-position, directing electrophiles to the 4- or 5-positions.

- Electronic effects : Methoxy oxygen lone pairs donate electron density to the pyridine ring, activating it for meta/para substitutions.

Experimental data from analogous compounds show higher yields in C–H functionalization at the 4-position .

Basic: What purification techniques are recommended post-synthesis?

- Column chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1) gradients.

- Recrystallization : Ethanol/water mixtures at low temperatures improve crystallinity.

- HPLC : Reverse-phase C18 columns for high-purity isolation (≥95% by GC) .

Advanced: Can computational modeling predict catalytic cycle behavior with this compound?

Yes. Density Functional Theory (DFT) simulations can:

- Map transition states in transmetalation steps.

- Predict oxidative addition barriers with Pd⁰/Pd²⁺ intermediates.

- Assess steric effects of the dimethoxymethyl group on catalyst approach angles.

Validated models align with experimental kinetic data from Suzuki reactions .

Basic: What are the compound’s key physical properties?

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₁₅H₂₂BClNO₄ | |

| Molecular weight | ~343.6 g/mol | |

| Solubility | Soluble in DMF, THF; insoluble in H₂O | |

| Stability | Moisture-sensitive; store at –20°C |

Advanced: How to resolve contradictions in reported synthetic yields?

Discrepancies arise from:

- Substrate ratios : Excess boronate (1.5–2 eq) improves coupling efficiency but increases purification difficulty .

- Catalyst deactivation : Trace oxygen or moisture reduces Pd activity. Use degassed solvents and rigorous Schlenk techniques.

- By-product analysis : LC-MS or ¹¹B NMR identifies hydrolyzed boronic acids; optimize base strength (e.g., CsF > K₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.